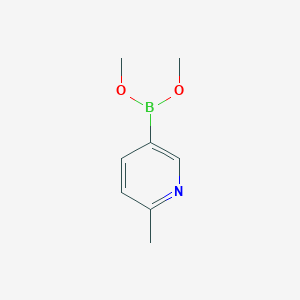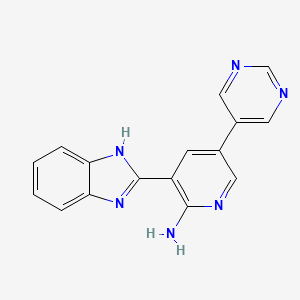
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is a heterocyclic compound that features a benzimidazole ring fused with pyrimidine and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine typically involves multi-step reactions. One common method includes the condensation of ortho-phenylenediamine with pyrimidine-5-carboxaldehyde under acidic conditions to form the benzimidazole ring. This intermediate is then reacted with 2-chloropyridine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting tumor growth.
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrimidine: Known for its role in DNA and RNA structures.
Uniqueness
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is unique due to its multi-ring structure, which combines the properties of benzimidazole, pyrimidine, and pyridine. This unique structure enhances its binding affinity to biological targets, making it more effective in its applications compared to simpler compounds .
Eigenschaften
Molekularformel |
C16H12N6 |
|---|---|
Molekulargewicht |
288.31 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine |
InChI |
InChI=1S/C16H12N6/c17-15-12(16-21-13-3-1-2-4-14(13)22-16)5-10(8-20-15)11-6-18-9-19-7-11/h1-9H,(H2,17,20)(H,21,22) |
InChI-Schlüssel |
CCFLUPQPDMAFNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CN=CN=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
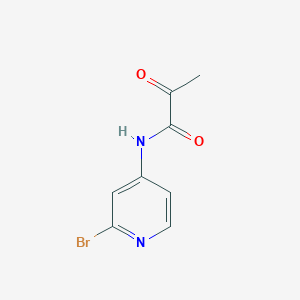

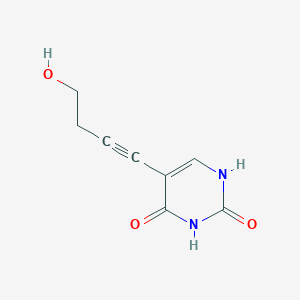
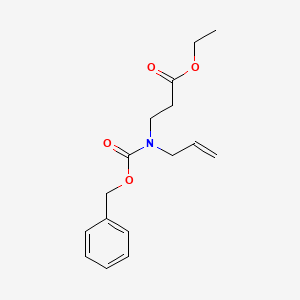
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)

